2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate
Brand Name: Vulcanchem
CAS No.: 2098588-47-5
VCID: VC3040521
InChI: InChI=1S/C16H23BO4/c1-12(18)19-11-10-13-6-8-14(9-7-13)17-20-15(2,3)16(4,5)21-17/h6-9H,10-11H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC(=O)C
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate

CAS No.: 2098588-47-5

Cat. No.: VC3040521

Molecular Formula: C16H23BO4

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate - 2098588-47-5

Specification

CAS No. 2098588-47-5
Molecular Formula C16H23BO4
Molecular Weight 290.2 g/mol
IUPAC Name 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate
Standard InChI InChI=1S/C16H23BO4/c1-12(18)19-11-10-13-6-8-14(9-7-13)17-20-15(2,3)16(4,5)21-17/h6-9H,10-11H2,1-5H3
Standard InChI Key KHNXTXCADGLVRR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC(=O)C

Introduction

Chemical Structure and Properties

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 859169-20-3) is an organic compound containing a phenyl ring substituted with both a boronate ester (pinacol) group and an ethyl acetate moiety. The molecular formula is C16H23BO4 with a molecular weight of 290.2 g/mol . The structure features a para-substituted phenyl ring where the boronate ester occupies one position and the ethyl acetate group is attached at the opposite position.

The three-dimensional arrangement of this molecule contributes to its reactivity, particularly the boron-containing moiety which serves as a functional handle for various transformations in organic synthesis. The presence of the dioxaborolane group makes this compound particularly valuable in cross-coupling reactions.

Physical and Chemical Characteristics

The compound presents as a colorless to light yellow or light orange clear liquid under standard conditions . Below is a comprehensive table of its physical properties:

PropertyValueReference
AppearanceColorless to light yellow/orange clear liquid
Molecular Weight290.2 g/mol
Density1.1±0.1 g/cm³
Boiling Point377.7±25.0 °C at 760 mmHg
Flash Point182.3±23.2 °C
Melting PointNot specified
Purity (Commercial)>98.0% (T)

The compound's relatively high boiling point indicates strong intermolecular forces, which is consistent with its molecular structure. The presence of the boronate ester confers stability while still maintaining reactivity at the boron center for synthetic applications.

Spectroscopic Data

Spectroscopic analysis provides essential information for structure confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for characterizing this compound. Although complete spectroscopic data for this specific compound is limited in the search results, related compounds show characteristic patterns that would be expected for ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate .

The compound can be identified through its characteristic ¹H NMR signals, with expected peaks for the methyl groups of the pinacol moiety appearing as a strong singlet around 1.3 ppm, and the ethyl ester showing a characteristic triplet and quartet pattern around 1.2 ppm and 4.1 ppm respectively .

Applications in Organic Synthesis

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the construction of complex molecules.

Cross-Coupling Reactions

The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron coupling partner. This reaction allows for the formation of new carbon-carbon bonds, particularly useful in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and materials science .

The boronate ester functionality acts as a masked nucleophile that can be activated under basic conditions in the presence of a palladium catalyst. This activation enables the transfer of the aryl group to an electrophilic partner, typically an aryl halide or triflate, resulting in the formation of a new carbon-carbon bond.

Functional Group Transformations

Beyond cross-coupling reactions, the compound can undergo various functional group transformations:

  • Oxidation of the boronate ester to the corresponding phenol

  • Conversion to other organoboron species

  • Chan-Lam coupling with amines and alcohols

  • Transformation of the ester group through hydrolysis, reduction, or amidation

These transformations allow for the generation of diverse chemical scaffolds from a single building block, enhancing the compound's utility in divergent synthesis strategies.

Medicinal Chemistry Applications

In medicinal chemistry, ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate plays an important role as an intermediate in the synthesis of biologically active compounds and pharmaceutical candidates.

Drug Development

The compound serves as a key building block in the design and synthesis of potential therapeutic agents. Its structural features allow for incorporation into molecules with diverse biological activities . The phenylacetic acid moiety is present in various pharmaceuticals, while the boronate ester provides a handle for further structural elaboration.

This versatility makes the compound valuable in medicinal chemistry programs focused on developing new drugs for various therapeutic areas, including:

  • Anti-inflammatory agents

  • Neurological disorders

  • Metabolic diseases

  • Cancer therapeutics

Structure-Activity Relationship Studies

The compound facilitates structure-activity relationship (SAR) studies through its ability to be readily incorporated into diverse molecular scaffolds. By varying the coupling partners in Suzuki reactions, medicinal chemists can efficiently generate libraries of compounds for biological screening and optimization.

Materials Science Applications

Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate finds applications in materials science, particularly in the development of advanced polymers and functional materials .

Polymer Chemistry

The compound can serve as a monomer or modifier in polymer synthesis, imparting unique properties to the resulting materials. The incorporation of boron-containing compounds into polymers can enhance:

  • Thermal stability

  • Flame retardancy

  • Mechanical properties

  • Optical properties

Functional Materials

In the field of functional materials, this compound contributes to the development of:

  • Sensors and biosensors

  • Electronic materials

  • Optical materials

  • Self-healing materials

The boronate functionality enables the formation of dynamic covalent bonds that can respond to external stimuli, a property highly desirable in smart materials and sensor applications.

Analytical Methods and Characterization

Proper characterization of ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is essential for ensuring its identity and purity in research and industrial applications.

Analytical TechniqueApplicationKey Parameters
¹H NMR SpectroscopyStructure confirmationChemical shifts of characteristic protons
¹³C NMR SpectroscopyCarbon framework verificationCarbon chemical shifts
Mass SpectrometryMolecular weight confirmationm/z value of 290.2
Elemental AnalysisComposition verificationC, H, B, O percentages
HPLCPurity assessmentRetention time, peak area
GCPurity assessmentMinimum 95.0% purity

Commercial samples typically specify a minimum purity of 98.0% as determined by neutralization titration , ensuring reliability for synthetic applications.

Future Research Directions

Based on current trends in boron chemistry and the utility of ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, several promising research directions can be identified.

Synthetic Methodology Development

Future research might focus on developing more efficient and sustainable methods for synthesizing this compound, potentially including:

  • Catalyst-free borylation methods

  • Flow chemistry approaches for continuous production

  • Green chemistry protocols with reduced environmental impact

Expanded Applications

The versatility of ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate suggests potential for expanded applications in:

  • Bioorthogonal chemistry

  • Chemical biology probes

  • Theranostic agents combining imaging and therapeutic properties

  • Advanced functional materials for emerging technologies

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